Urosodeoxycholic Acid Impurity 21
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Overview
Description
Sodium glycochenodeoxycholate is a bile acid salt formed in the liver from chenodeoxycholic acid and glycine. It is commonly found as the sodium salt and acts as a detergent to solubilize fats for absorption . This compound is known for its role in the digestion and absorption of dietary fats and fat-soluble vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glycochenodeoxycholate is synthesized from chenodeoxycholic acid and glycine. The synthesis involves the conjugation of chenodeoxycholic acid with glycine, followed by the formation of the sodium salt. The reaction typically requires the use of ethanol as a solvent and involves crystallization and recrystallization steps to purify the product .
Industrial Production Methods: In industrial settings, the production of sodium glycochenodeoxycholate involves large-scale synthesis using similar methods as in the laboratory. The process includes the use of ethanol for dissolution, filtration, and crystallization to obtain a high-purity product. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Sodium glycochenodeoxycholate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the carboxyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Sodium glycochenodeoxycholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other bile acid derivatives and in studies of micellar solutions.
Biology: The compound is used to study the solubilization of fats and the role of bile acids in digestion.
Medicine: It has been investigated for its role in inducing apoptosis in cancer cells and its effects on cholesterol metabolism
Mechanism of Action
The mechanism of action of sodium glycochenodeoxycholate involves its role as a detergent in the solubilization of fats. It interacts with lipid molecules, breaking them down into smaller micelles that can be absorbed by the intestinal lining. Additionally, the compound can induce apoptosis in hepatocytes through both Fas-dependent and Fas-independent pathways . It also affects iron homeostasis by up-regulating hepcidin expression via the farnesoid X receptor (FXR) and the BMP6/ALK3-SMAD signaling pathway .
Comparison with Similar Compounds
Sodium glycochenodeoxycholate is unique among bile acid salts due to its specific structure and properties. Similar compounds include:
- Sodium taurochenodeoxycholate
- Sodium taurodeoxycholate
- Sodium glycodeoxycholate
- Sodium glycocholate hydrate
- Chenodeoxycholic acid
These compounds share similar roles in fat solubilization and absorption but differ in their specific molecular structures and biological activities .
Properties
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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